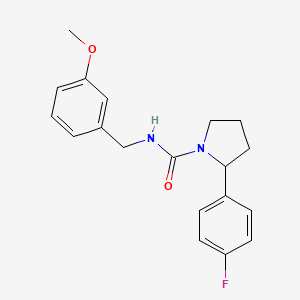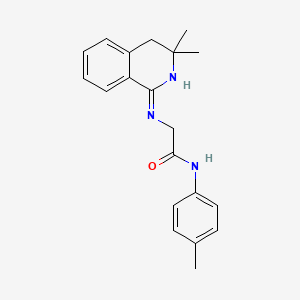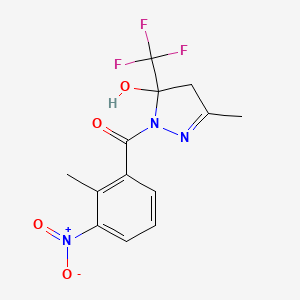![molecular formula C20H28N2O2S B6034035 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034035.png)
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as MPDPV, is a psychoactive stimulant drug that belongs to the class of synthetic cathinones. It is a potent dopamine reuptake inhibitor and has been found to produce effects similar to those of cocaine and amphetamines. MPDPV has gained popularity as a recreational drug and has been associated with adverse health effects and addiction. However, this compound has also shown potential for scientific research applications, particularly in the fields of neuropharmacology and drug discovery.
作用机制
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one acts as a potent inhibitor of the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons and leading to increased levels of dopamine in the synaptic cleft. This results in the activation of dopamine receptors and the production of euphoric and stimulant effects. 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one also inhibits the reuptake of norepinephrine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, and seizures. These effects are thought to be related to the compound's ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain. 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has also been associated with adverse health effects, including addiction, psychosis, and death.
实验室实验的优点和局限性
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in lab experiments, including its potent dopamine reuptake inhibition and its ability to induce hyperthermia and seizures in animal models. However, this compound also has several limitations, including its potential for abuse and addiction, as well as its adverse health effects. Researchers must take precautions to ensure the safe handling and use of 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments.
未来方向
There are several future directions for research on 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one, including its potential therapeutic applications in the treatment of addiction and psychiatric disorders. Additionally, further investigation is needed to understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Research on the pharmacokinetics and pharmacodynamics of 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one may also provide insights into its abuse potential and toxicity.
合成方法
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized through several methods, including the reaction of 3-(methylthio)propanoic acid with 1-phenyl-2-bromoethane to form 2-(3-(methylthio)propanoyl)-1-phenylethan-1-one, followed by the reaction of this intermediate with 1,2,3,4-tetrahydroisoquinoline to form 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one. Another method involves the reaction of 1-phenyl-2-bromoethane with 3-(methylthio)propanoyl chloride to form 2-(3-(methylthio)propanoyl)-1-phenylethan-1-one, which is then reacted with 1,2,3,4-tetrahydroisoquinoline to form 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one.
科学研究应用
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. This compound has been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to induce hyperthermia, seizures, and locomotor activity in animal models, which may be useful in studying the neurobiology of addiction and drug abuse.
属性
IUPAC Name |
2-(3-methylsulfanylpropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S/c1-25-15-9-18(23)22-14-11-20(16-22)10-5-12-21(19(20)24)13-8-17-6-3-2-4-7-17/h2-4,6-7H,5,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEKXQVMKLJOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC2(C1)CCCN(C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6033956.png)

![2-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6033969.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B6033979.png)


![methyl 1-(3-{3-[(benzylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6034015.png)
![N~1~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6034017.png)

![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol](/img/structure/B6034032.png)
![N-(3-bromo-4-methylphenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6034041.png)

![2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6034062.png)